molecular formula C19H20O6 B2432476 1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione CAS No. 32140-93-5

1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione

Cat. No.: B2432476
CAS No.: 32140-93-5
M. Wt: 344.363
InChI Key: KWBFJDUJUZGKQY-UHFFFAOYSA-N
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Description

1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione is an organic compound with the molecular formula C19H20O6. It is a diketone, characterized by the presence of two ketone groups.

Preparation Methods

The synthesis of 1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione typically involves the reaction of 2,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation, followed by dehydration to form the diketone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1,3-Bis(2,4-dimethoxyphenyl)propane-1,3-dione can be compared with similar diketones such as:

Properties

IUPAC Name

1,3-bis(2,4-dimethoxyphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-22-12-5-7-14(18(9-12)24-3)16(20)11-17(21)15-8-6-13(23-2)10-19(15)25-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBFJDUJUZGKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC(=O)C2=C(C=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32140-93-5
Record name 1,3-Di-(2,4-dimethoxyphenyl)-1,3-propanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032140935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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